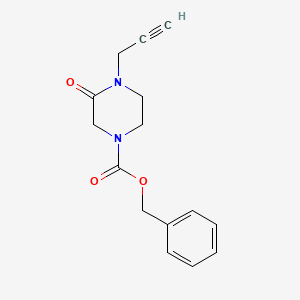

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-oxo-4-prop-2-ynylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-2-8-16-9-10-17(11-14(16)18)15(19)20-12-13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDDLMIOBTZHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and propargyl bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate exhibits a range of biological activities that make it a candidate for further research in medicinal applications.

Anticancer Activity

Research indicates that compounds similar to Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate can inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and intrinsic pathway activation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. Its structural features enhance its lipophilicity, potentially increasing membrane permeability and bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition |

| Escherichia coli | Inhibition |

Neuropharmacological Effects

The piperazine ring in the compound suggests potential neuropharmacological applications. Compounds with similar piperazine scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.

Case Studies

Case Study 1: Anticancer Mechanism

A detailed study evaluated the anticancer efficacy of Benzyl 3-oxo-4-(prop-2-yn-1-y)piperazine-1-carboxylate, revealing that treatment led to a significant increase in sub-G1 phase cells, indicative of apoptosis. Flow cytometry was utilized to analyze cell cycle distribution and apoptosis markers, demonstrating the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate is unique due to its propargyl group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives . This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Biological Activity

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a heterocyclic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 g/mol, has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial and antifungal activities, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C15H16N2O3

- CAS Number: 234108-42-0

- Molecular Weight: 272.3 g/mol

Synthesis:

The synthesis of Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and propargyl bromide under controlled conditions. This method yields a compound that exhibits unique reactivity due to the presence of the propargyl group, which is significant for its biological activity .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) | Comparison Control |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin (2) |

| Escherichia coli | 25.0 | Ciprofloxacin (2) |

These results suggest that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro tests demonstrated significant inhibition against common fungal pathogens:

| Fungal Strain | Inhibition Zone (mm) | Control |

|---|---|---|

| Candida albicans | 20 | Fluconazole (15) |

| Aspergillus niger | 18 | Amphotericin B (20) |

These findings indicate that Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate exhibits promising antifungal activity, particularly against Candida albicans and Aspergillus niger .

The mechanism by which Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It is believed to inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzyme function. This mechanism is crucial for its antibacterial and antifungal activities, as it disrupts essential cellular processes in pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar piperazine derivatives, providing context for understanding the efficacy of Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate:

- Study on Antibacterial Activity: A comparative study showed that piperazine derivatives with various substituents exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating that modifications to the piperazine ring can significantly enhance antibacterial potency .

- Antifungal Evaluation: Another study assessed a range of piperazine derivatives for antifungal activity, revealing that certain modifications led to increased efficacy against Candida albicans, with some derivatives achieving inhibition zones exceeding those of standard antifungal agents .

Q & A

Q. What are the standard synthetic routes for Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Standard conditions include using DMF as a solvent at 50°C, yielding products via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients). Optimization involves adjusting catalyst loading, temperature, and solvent polarity to improve enantioselectivity and yield (e.g., 57–98% yields reported under similar conditions) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- TLC for monitoring reaction progress (Rf values in heptane:isopropyl acetate systems) .

- NMR (¹H, ¹³C) to verify substituent positions and stereochemistry .

- HRMS and FTIR for molecular weight confirmation and functional group analysis .

- SFC or chiral HPLC to determine enantiomeric excess (e.g., 94% ee achieved via iridium catalysis) .

Q. What safety protocols should be followed when handling this compound in the lab?

The compound requires stringent safety measures due to its reactivity:

- Use inert gas (N₂/Ar) for moisture-sensitive steps and store in sealed containers at low temperatures .

- Wear PPE (gloves, goggles, flame-resistant clothing) to avoid skin/eye contact and inhalation .

- Avoid open flames and static discharge, as the propynyl group poses fire/explosion risks .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

Chiral iridium complexes (e.g., [Ir(cod)Cl]₂ with phosphoramidite ligands) enable regio- and enantioselective amination. For example, DME as a solvent at 50°C yields 98% ee in some cases. Mechanistic studies suggest ligand steric effects and π-allyl intermediate stabilization are critical for selectivity .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound in biological systems?

SAR studies involve:

- Analog synthesis : Modifying the propynyl or benzyl groups to assess bioactivity changes (e.g., tert-butyl or nitropyridine substitutions alter receptor binding) .

- Enzyme assays : Testing inhibition of targets like HDACs using fluorogenic substrates and IC₅₀ calculations .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes and guide analog design .

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve contradictions in reported bioactivity data?

SHELX-refined X-ray structures provide precise bond angles and conformations, clarifying discrepancies in bioactivity. For example, subtle differences in piperazine ring puckering (e.g., chair vs. boat) may explain varying HDAC inhibition potencies. Refinement protocols include TWINABS for high-resolution data and Olex2 for visualization .

Q. How should researchers address instability or contradictory data in synthesis yields or bioassay results?

- Reproducibility checks : Validate reaction conditions (e.g., catalyst purity, solvent drying) to resolve yield inconsistencies .

- Degradation studies : Use accelerated stability testing (40°C/75% RH) to identify decomposition pathways (e.g., propynyl group oxidation).

- Meta-analysis : Compare bioactivity data across studies, controlling for assay conditions (e.g., cell line variability in IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.